4'-Ethoxy-3'-fluoro-2,2,2-trifluoroacetophenone
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Overview
Description
4’-Ethoxy-3’-fluoro-2,2,2-trifluoroacetophenone is a fluorinated aromatic ketone with the molecular formula C10H8F4O2. This compound is characterized by the presence of ethoxy, fluoro, and trifluoromethyl groups attached to an acetophenone core. The unique combination of these functional groups imparts distinct chemical properties, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Ethoxy-3’-fluoro-2,2,2-trifluoroacetophenone typically involves the introduction of ethoxy and fluoro substituents onto a trifluoroacetophenone backbone. One common method includes the reaction of 4’-ethoxyacetophenone with a fluorinating agent under controlled conditions to introduce the fluoro group. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as aluminum chloride to facilitate the substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like distillation and recrystallization ensures the production of high-quality 4’-Ethoxy-3’-fluoro-2,2,2-trifluoroacetophenone .
Chemical Reactions Analysis
Types of Reactions: 4’-Ethoxy-3’-fluoro-2,2,2-trifluoroacetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethoxy and fluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles in the presence of catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
4’-Ethoxy-3’-fluoro-2,2,2-trifluoroacetophenone finds applications in various fields:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4’-Ethoxy-3’-fluoro-2,2,2-trifluoroacetophenone involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and specificity towards these targets. The compound may inhibit enzyme activity by forming stable complexes with the active sites, thereby blocking substrate access and catalytic function .
Comparison with Similar Compounds
- 4’-Methoxy-2,2,2-trifluoroacetophenone
- 4’-Bromo-2,2,2-trifluoroacetophenone
- 4’-Chloro-2,2,2-trifluoroacetophenone
Comparison: Compared to its analogs, 4’-Ethoxy-3’-fluoro-2,2,2-trifluoroacetophenone exhibits unique properties due to the presence of both ethoxy and fluoro groups. These functional groups contribute to its enhanced reactivity and potential biological activities, making it a compound of interest in various research and industrial applications.
Properties
IUPAC Name |
1-(4-ethoxy-3-fluorophenyl)-2,2,2-trifluoroethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F4O2/c1-2-16-8-4-3-6(5-7(8)11)9(15)10(12,13)14/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUPUSABJIZPDKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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